5-bromo-N-methylthiophene-2-sulfonamide is a chemical compound with the molecular formula CHBrNOS. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SONH). The compound is notable for its potential biological activities, particularly in antibacterial applications.
5-bromo-N-methylthiophene-2-sulfonamide can be synthesized from 5-bromothiophene-2-sulfonamide through various chemical reactions, including N-alkylation processes. The classification of this compound falls under organic chemistry, specifically within the realms of medicinal chemistry due to its pharmaceutical relevance.
The synthesis of 5-bromo-N-methylthiophene-2-sulfonamide typically involves several key steps:
The molecular structure of 5-bromo-N-methylthiophene-2-sulfonamide features a thiophene ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 2-position. The N-methyl group is attached to the nitrogen atom of the sulfonamide.
Key structural data include:
5-bromo-N-methylthiophene-2-sulfonamide can participate in various chemical reactions:
The mechanism of action for 5-bromo-N-methylthiophene-2-sulfonamide involves its interaction with bacterial enzymes, particularly those involved in cell wall synthesis or metabolic pathways. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth through competitive inhibition.
In silico studies have shown that this compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its potential as an effective antibacterial agent against resistant strains .
The physical properties of 5-bromo-N-methylthiophene-2-sulfonamide include:
Chemical properties include:
5-bromo-N-methylthiophene-2-sulfonamide has several significant applications in scientific research:
Klebsiella pneumoniae sequence type 147 (ST147) has emerged as a critical high-risk clone due to its dual capacity for hypervirulence and carbapenem resistance. Endemic across North Africa, Southern Europe, and South Asia, ST147 frequently harbors blaNDM-1, which encodes NDM-1—a broad-spectrum metallo-β-lactamase with zinc-dependent activity [3] [6]. Unlike serine-based carbapenemases (e.g., KPC), NDM-1 evades inhibition by conventional β-lactamase inhibitors (e.g., clavulanate), rendering last-resort carbapenems ineffective. ST147 strains frequently co-express blaOXA-48 and blaCTX-M-15, amplifying resistance through:
Genomic surveillance reveals ST147’s rapid clonal expansion in healthcare settings. A 2024 analysis of burn wound isolates in Ghana identified ST147 carrying blaNDM-1 within a conserved genetic context flanked by IS26 transposons, facilitating horizontal gene transfer [3]. This mobility escalates outbreak risks, particularly in immunocompromised populations.
Table 1: Global Distribution and Resistance Gene Profile of K. pneumoniae ST147
Region | Detection Frequency | Primary Resistance Genes | Co-occurring Virulence Factors |
---|---|---|---|
North Africa | Endemic | blaNDM-1, blaOXA-48 | iroN, rmpA |
South Asia | Epidemic | blaNDM-1, blaCTX-M-15 | ybtS, entB |
Southern Europe | Sporadic outbreaks | blaVIM, blaOXA-48 | mrkD, fimH |
United States | Emerging | blaKPC, blaNDM-1 | iucA, iroB |
5-Bromo-N-methylthiophene-2-sulfonamide (Chemical Formula: C5H6BrNO2S2; Molecular Weight: 256.14 g/mol) exemplifies rational drug design through its hybrid architecture. The compound integrates three pharmacophores:
Quantum mechanical calculations reveal that bromine’s polarizability (van der Waals radius: 1.85 Å) stabilizes intermolecular interactions via halogen bonding with protein residues like histidine or asparagine. This is evidenced in the compound’s crystalline structure, where the sulfonamide oxygen atoms engage in strong hydrogen bonds (distance: 2.7–3.1 Å) with biological targets [8]. Compared to non-halogenated analogs, the bromine substituent elevates in vitro potency by 8–16-fold against Gram-negative pathogens, attributable to enhanced:
Table 2: Molecular Descriptors of 5-Bromo-N-methylthiophene-2-sulfonamide
Descriptor | Value | Role in Bioactivity |
---|---|---|
Molecular weight | 256.14 g/mol | Optimal for cell penetration |
LogP (octanol/water) | 2.38 | Balances hydrophilicity/lipophilicity |
Hydrogen bond acceptors | 4 | Targets catalytic residues |
Hydrogen bond donors | 1 | Binds enzymatic pockets |
Rotatable bonds | 1 | Conformational stability |
Halogen content | 1 bromine | Enhances target affinity & residence time |
The therapeutic rationale for deploying 5-bromo-N-methylthiophene-2-sulfonamide against NDM-1-KP ST147 arises from compelling in vitro and in silico evidence. In a landmark 2024 study, the propyl analog (3b) demonstrated exceptional activity against clinical ST147 isolates:
Molecular docking against NDM-1 (PDB: 5N5I) reveals the compound’s dual binding modality:
Synthetic accessibility further positions this compound for translational development. The scalable, two-step synthesis from 5-bromothiophene-2-sulfonyl chloride achieves:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5